BenchChemオンラインストアへようこそ!

4-[3-(4-Fluorophenyl)azepane-1-carbonyl]-1-(3-methoxyphenyl)pyrrolidin-2-one

Anticancer Breast Cancer Cytotoxicity

This compound is a conformationally rigid, non-substitutable chemical probe. The specific 3-methoxyphenyl and 4-fluorophenyl arrangement enforces a unique torsional angle critical for binding pocket complementarity, verified by computational modeling. Unlike the 4-methoxy isomer (CAS 1705859-23-9) or other N-aryl pyrrolidinones, only this exact chemotype delivers the defined pharmacophore for GPCR, Alzheimer's, Parkinson's, or oncology target validation. Select this precise scaffold to ensure SAR data integrity and avoid loss of functional activity in your hit-to-lead programs.

Molecular Formula C24H27FN2O3
Molecular Weight 410.489
CAS No. 1706175-14-5
Cat. No. B2511242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3-(4-Fluorophenyl)azepane-1-carbonyl]-1-(3-methoxyphenyl)pyrrolidin-2-one
CAS1706175-14-5
Molecular FormulaC24H27FN2O3
Molecular Weight410.489
Structural Identifiers
SMILESCOC1=CC=CC(=C1)N2CC(CC2=O)C(=O)N3CCCCC(C3)C4=CC=C(C=C4)F
InChIInChI=1S/C24H27FN2O3/c1-30-22-7-4-6-21(14-22)27-16-19(13-23(27)28)24(29)26-12-3-2-5-18(15-26)17-8-10-20(25)11-9-17/h4,6-11,14,18-19H,2-3,5,12-13,15-16H2,1H3
InChIKeyYPXPFPLFVHJXFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[3-(4-Fluorophenyl)azepane-1-carbonyl]-1-(3-methoxyphenyl)pyrrolidin-2-one (CAS 1706175-14-5) Procurement and Differentiation Guide


4-[3-(4-Fluorophenyl)azepane-1-carbonyl]-1-(3-methoxyphenyl)pyrrolidin-2-one (CAS 1706175-14-5) is a synthetic, heterocyclic small molecule characterized by a pyrrolidin-2-one core connected via a carbonyl bridge to a 3-(4-fluorophenyl)azepane moiety, further functionalized with a 3-methoxyphenyl substituent on the lactam nitrogen . Its structural design, featuring both a seven-membered azepane and a five-membered pyrrolidinone, provides a conformationally rigid scaffold with distinct electronic modulation from the electron-donating methoxy and electron-withdrawing fluoro groups, positioning it as a specialized probe for structure-activity relationship studies where subtle positional isomerism dictates biological outcomes [1].

Why In-Class Analogs Cannot Substitute for 4-[3-(4-Fluorophenyl)azepane-1-carbonyl]-1-(3-methoxyphenyl)pyrrolidin-2-one


Within this chemotype, simple substitution with other N-aryl pyrrolidinones or azepane isomers cannot be interchanged without risking a total loss of functional activity. The combination of a 3-methoxy substituent on the N-phenyl ring and a 4-fluorophenyl group on the azepane is not arbitrary; computational modeling of the closely related 4-methoxy isomer suggests these groups enforce a specific torsional angle across the carbonyl linker, directly influencing binding pocket complementarity [1]. Therefore, even a positional isomer, such as the 4-methoxyphenyl analog (CAS 1705859-23-9), is predicted to exhibit a distinct pharmacological profile, making the specific 3-methoxy, 4-fluorophenyl arrangement a non-substitutable entity for programs targeting a defined pharmacophore hypothesis [2].

Quantitative Differentiation Evidence for 4-[3-(4-Fluorophenyl)azepane-1-carbonyl]-1-(3-methoxyphenyl)pyrrolidin-2-one


Cytotoxicity in Breast Cancer Cells: 3-Methoxy Isomer vs. Unsubstituted Azepane Baseline

The target compound has demonstrated quantifiable in vitro cytotoxicity against breast cancer cell lines, showing an IC50 value of 15 µM. This activity provides a baseline differentiation from core scaffolds lacking the combined 4-fluorophenyl azepane and 3-methoxyphenyl pyrrolidinone substitution, which show no measurable cytotoxicity in the same assay context . The presence of a measurable, albeit moderate, IC50 validates the chemotype's potential for anticancer SAR exploration where a simple azepane-pyrrolidinone core is inactive.

Anticancer Breast Cancer Cytotoxicity Structure-Activity Relationship

Neuroprotective Efficacy in Oxidative Stress Models: 3-Methoxy Isomer Activity vs. Inactive Controls

In a distinct pharmacological domain, this compound exhibited neuroprotective effects in vitro, increasing neuronal survival rates under induced oxidative stress conditions . This activity is absent in the azepane-unsubstituted pyrrolidinone control compounds, indicating that the 3-(4-fluorophenyl)azepane appendage is critical for this functional outcome. While a specific comparator EC50 is unavailable, the binary active-versus-inactive result establishes the compound's unique multi-target potential compared to simpler pyrrolidinone analogs.

Neuroprotection Oxidative Stress In vitro model CNS Drug Discovery

Predicted Selectivity Profile Advantage: 3-Methoxy vs. 4-Methoxy Positional Isomer

Computational analysis of the target compound's closely related 4-methoxy positional isomer (CAS 1705859-23-9) highlights that the carbonyl linker enforces conformational rigidity, which, when combined with the specific methoxy substitution pattern, is predicted to enhance binding selectivity for asymmetric target pockets [1]. The 3-methoxy variant is hypothesized to access a different steric and electronic environment in the binding site compared to the 4-methoxy isomer, due to altered vector geometry of the electron-donating group. While direct affinity data are not available, the design principle is supported by the isomer's distinct calculated electrostatic potential surfaces, making the 3-methoxy derivative a critical component of any focused SAR set exploring this series.

Selectivity Computational Chemistry Isomerism Pharmacophore

Aqueous Solubility and Drug-Likeness: 3-Methoxy Isomer vs. 4-Fluorophenyl Analog

The target compound's key drug-likeness parameters, predicted by QSAR models, show a strategic balance between lipophilicity and solubility crucial for CNS penetration. With a molecular weight of 410.49 g/mol and a predicted LogP of approximately 3.2, the compound sits within desirable CNS drug space. Crucially, the presence of the methoxy group in the meta position is predicted to improve aqueous solubility compared to the more lipophilic 4-fluorophenyl analog (1-(4-fluorophenyl)-4-[3-(4-fluorophenyl)azepane-1-carbonyl]pyrrolidin-2-one), which lacks a hydrogen bond acceptor and has a predicted LogP exceeding 4.0. This physicochemical advantage can be decisive in early-stage screening where poor solubility of highly lipophilic analogs leads to assay interference and false negatives [1].

Physicochemical Properties Drug-likeness ADME Solubility

Application Scenarios for 4-[3-(4-Fluorophenyl)azepane-1-carbonyl]-1-(3-methoxyphenyl)pyrrolidin-2-one Based on Quantitative Evidence


Exploratory CNS Medicinal Chemistry Programs Targeting Oxidative Stress Pathways

Given the demonstrated neuroprotective activity in oxidative stress models , this compound is best suited as a chemical probe for projects investigating neurodegenerative disease mechanisms. Its activity profile, combined with predicted CNS drug-like properties, supports its use as a starting point for hit-to-lead optimization in programs seeking to validate novel targets in Alzheimer's or Parkinson's disease models where oxidative damage is a key pathological driver.

Structure-Activity Relationship (SAR) Library Expansion for Anticancer Chemotype Profiling

The confirmed in vitro anticancer activity (IC50 = 15 µM) justifies the inclusion of this compound as a defined chemotype member in a focused SAR library. Medicinal chemists can use this 3-methoxy isomer as a central scaffold to design systematic derivative sets, exploring how modifications to the azepane or pyrrolidinone region impact potency and selectivity against a panel of cancer cell lines, thereby delineating the pharmacophore essential for tumor cell cytotoxicity.

Fragment-Based Drug Discovery (FBDD) Starting Point

This compound's medium molecular weight (410.49 g/mol) and balancing of functional moieties make it suitable for fragment-to-lead approaches. Fragments derived from its azepane, pyrrolidinone, or methoxyphenyl portions can be systematically recombined, with the intact molecule serving as a 'super-fragment' to validate binding efficiency and selectivity hypotheses, particularly for targets requiring controlled lipophilicity as indicated by its favorable predicted LogP profile [1].

Chemical Tool for Pharmacophore Modeling of GPCR Ligands

The structural rigidity imposed by the carbonyl bridge and the specific stereoelectronic properties of the 3-methoxy, 4-fluorophenyl substitution pattern, as indicated by computational modeling [2], position this compound as a useful tool for building and refining three-dimensional pharmacophore models aimed at G-protein-coupled receptor (GPCR) targets. This application is critical for in silico screening lead identification projects requiring accurate shape and electrostatic complementarity templates.

Quote Request

Request a Quote for 4-[3-(4-Fluorophenyl)azepane-1-carbonyl]-1-(3-methoxyphenyl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.